N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide
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Overview
Description
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with benzyl chloride in the presence of a base, followed by the reaction with nicotinoyl chloride. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and malaria.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]nicotinamide
- N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]nicotinamide
Uniqueness
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the phenyl group and the nicotinamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-18-12-17(21(27)20-16(18)9-5-11-25-20)19(14-6-2-1-3-7-14)26-22(28)15-8-4-10-24-13-15/h1-13,19,27H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVWPBPZWJQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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